![molecular formula C13H9ClFN3O2 B1409099 N-[3-(2-Chloro-5-fluoropyrimidin-4-yloxy)-phenyl]-acrylamide CAS No. 1643967-65-0](/img/structure/B1409099.png)
N-[3-(2-Chloro-5-fluoropyrimidin-4-yloxy)-phenyl]-acrylamide
概要
説明
N-[3-(2-Chloro-5-fluoropyrimidin-4-yloxy)-phenyl]-acrylamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and fluorine atoms, linked to a phenyl group through an ether bond, and further connected to an acrylamide moiety.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Chloro-5-fluoropyrimidin-4-yloxy)-phenyl]-acrylamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-chloro-5-fluoropyrimidine with a phenol derivative under basic conditions to form the ether linkage. This intermediate is then reacted with acryloyl chloride in the presence of a base to yield the final acrylamide product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up, yield, and purity. These methods would involve the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
N-[3-(2-Chloro-5-fluoropyrimidin-4-yloxy)-phenyl]-acrylamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The acrylamide moiety can participate in Michael addition reactions with nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as potassium carbonate for substitution reactions, nucleophiles like amines for addition reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and solvents like dimethylformamide or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various pyrimidine derivatives, while addition reactions can produce a range of acrylamide adducts.
作用機序
The mechanism of action of N-[3-(2-Chloro-5-fluoropyrimidin-4-yloxy)-phenyl]-acrylamide involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The acrylamide moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of N-[3-(2-Chloro-5-fluoropyrimidin-4-yloxy)-phenyl]-acrylamide, known for its use in various chemical reactions.
2,4-Dichloro-5-fluoropyrimidine: Another pyrimidine derivative with similar reactivity but different substitution patterns.
5-Fluoro-2-cyano pyrimidine: Used in the synthesis of kinase inhibitors, showcasing the versatility of fluorinated pyrimidines.
Uniqueness
This compound stands out due to its unique combination of a pyrimidine ring with chlorine and fluorine substitutions, an ether linkage to a phenyl group, and an acrylamide moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
N-[3-(2-chloro-5-fluoropyrimidin-4-yl)oxyphenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3O2/c1-2-11(19)17-8-4-3-5-9(6-8)20-12-10(15)7-16-13(14)18-12/h2-7H,1H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMNCLQUTHXLAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)OC2=NC(=NC=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501165119 | |
| Record name | 2-Propenamide, N-[3-[(2-chloro-5-fluoro-4-pyrimidinyl)oxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1643967-65-0 | |
| Record name | 2-Propenamide, N-[3-[(2-chloro-5-fluoro-4-pyrimidinyl)oxy]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1643967-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenamide, N-[3-[(2-chloro-5-fluoro-4-pyrimidinyl)oxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


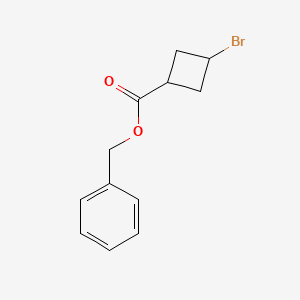
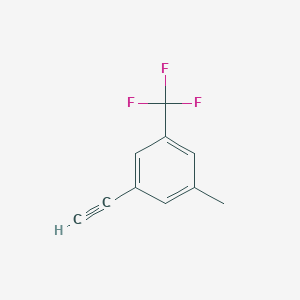
![6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1409019.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine](/img/structure/B1409021.png)

![[4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid](/img/structure/B1409023.png)
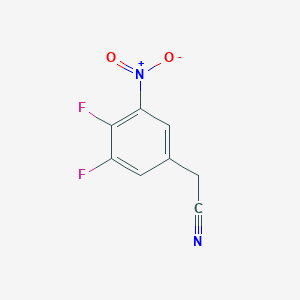
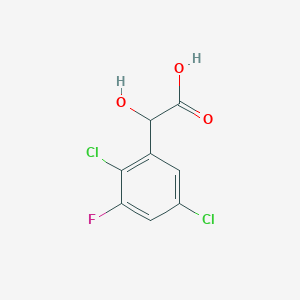

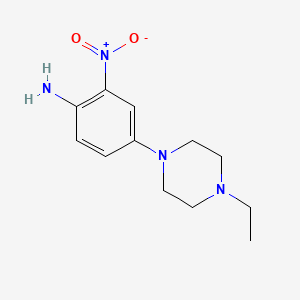
![2-(2-(Ethoxycarbonyl)-8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid](/img/structure/B1409032.png)
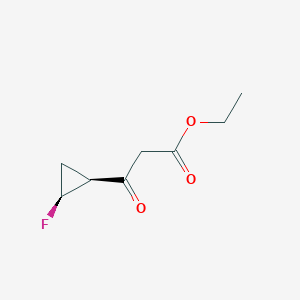
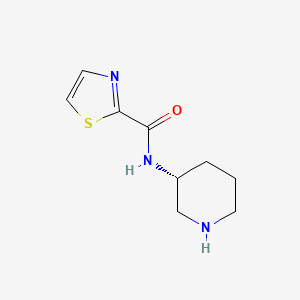
![Decahydrobenzo[d][1,2]thiazepine 3,3-dioxide](/img/structure/B1409039.png)
